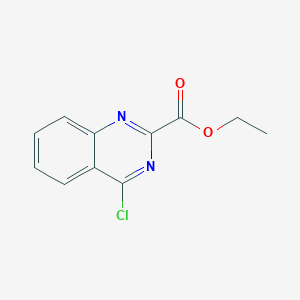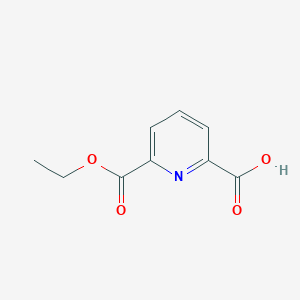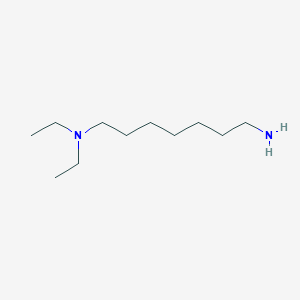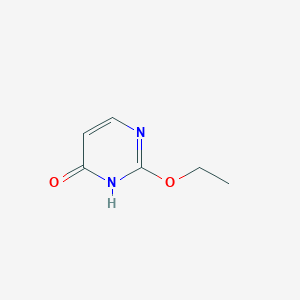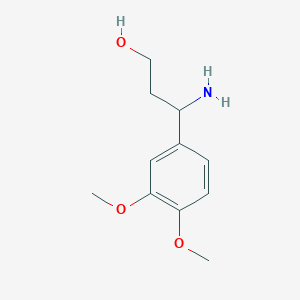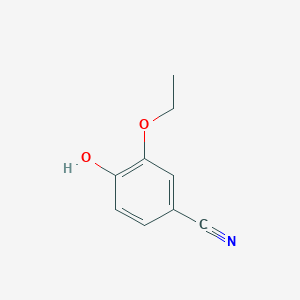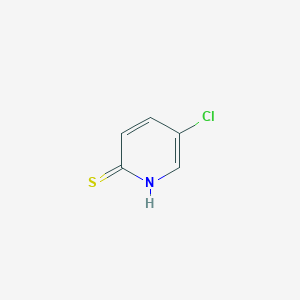
Tocinoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tocinoic acid , also known as [Ile3]-Pressinoic acid , is an intriguing compound with diverse applications. It is an oxytocin receptor antagonist and has been studied for its effects on oxytocin and 5-HT1A receptors in the context of prosocial effects induced by 3,4-methylenedioxymethamphetamine (MDMA) , commonly known as ecstasy . Additionally, this compound serves as a test compound to investigate whether the release of protein disulfide isomerase activity is stimulated by activated platelets .
Molecular Structure Analysis
This compound’s molecular formula is C30H44N8O10S2 , and its molecular weight is approximately 740.85 g/mol . The compound contains a ring structure similar to oxytocin, which plays a crucial role in its biological activity.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
1. Inhibition of Oxytocin
Tocinoic acid analogs, specifically derivatives with penicillamine, have been shown to inhibit the uterine activity of oxytocin. Studies on compounds like [1-beta-mercaptopropionic acid, 6-penicillamine] this compound (dPen6TA) and [1-beta, beta-dimethyl-beta-mercaptopropionic acid, 6-penicillamine] this compound (dPen1Pen6TA) indicate their potential as strong inhibitors of oxytocin's uterine activity, with the former acting as a mild agonist (Roy et al., 2009).
2. Carcinogenic Mechanisms
This compound derivatives have been evaluated in the context of carcinogenic mechanisms, particularly in studies looking at nuclear receptor activation. The International Agency for Research on Cancer (IARC) included high-throughput screening data from the ToxCast program in their evaluations, which can be relevant for understanding the impact of this compound derivatives on carcinogenic processes (Chiu et al., 2018).
3. Lipid Characteristics in Food Processing
While not directly related to this compound, studies on lipid characteristics during the manufacturing process of food products like dry-cured Tocino provide insight into the biochemical processes involving similar compounds. These studies explore the impact of processing conditions on the composition and quality of food products, which can be indirectly relevant to understanding the behavior of this compound derivatives (Méndez-Cid et al., 2016).
4. Anticancer Potential
Research on this compound derivatives has also looked into their anticancer potential. For instance, gallic acid, a polyphenol, has been found to exhibit strong anticancer properties in various studies, which could provide a basis for exploring similar properties in this compound derivatives (Verma et al., 2013).
Propriétés
IUPAC Name |
(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N8O10S2/c1-3-14(2)24-29(46)34-18(8-9-22(32)40)26(43)36-20(11-23(33)41)27(44)37-21(30(47)48)13-50-49-12-17(31)25(42)35-19(28(45)38-24)10-15-4-6-16(39)7-5-15/h4-7,14,17-21,24,39H,3,8-13,31H2,1-2H3,(H2,32,40)(H2,33,41)(H,34,46)(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,47,48)/t14-,17-,18-,19-,20-,21-,24?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRWUGOBSKHPTA-LYZHYIKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)O)CC(=O)N)CCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)O)CC(=O)N)CCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N8O10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955883 |
Source


|
| Record name | 19-Amino-13-(butan-2-yl)-6,9,12,15,18-pentahydroxy-7-(2-hydroxy-2-iminoethyl)-10-(3-hydroxy-3-iminopropyl)-16-[(4-hydroxyphenyl)methyl]-1,2-dithia-5,8,11,14,17-pentaazacycloicosa-5,8,11,14,17-pentaene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34330-23-9 |
Source


|
| Record name | Tocinoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034330239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19-Amino-13-(butan-2-yl)-6,9,12,15,18-pentahydroxy-7-(2-hydroxy-2-iminoethyl)-10-(3-hydroxy-3-iminopropyl)-16-[(4-hydroxyphenyl)methyl]-1,2-dithia-5,8,11,14,17-pentaazacycloicosa-5,8,11,14,17-pentaene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

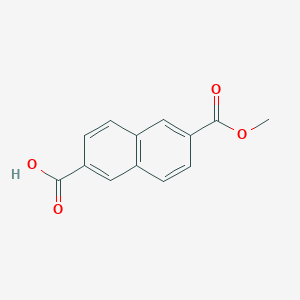
![2-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1587190.png)
